Cas no 2228537-48-0 (4-amino-4-(furan-3-yl)cyclohexan-1-ol)

4-amino-4-(furan-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 4-amino-4-(furan-3-yl)cyclohexan-1-ol
- 2228537-48-0
- EN300-1831848
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- インチ: 1S/C10H15NO2/c11-10(8-3-6-13-7-8)4-1-9(12)2-5-10/h3,6-7,9,12H,1-2,4-5,11H2
- InChIKey: ZCYPQTCTWYHLGH-UHFFFAOYSA-N
- SMILES: OC1CCC(C2=COC=C2)(CC1)N
計算された属性
- 精确分子量: 181.110278721g/mol
- 同位素质量: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 59.4Ų
4-amino-4-(furan-3-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831848-0.1g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 0.1g |
$1521.0 | 2023-09-19 | ||
Enamine | EN300-1831848-0.05g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1831848-5.0g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1831848-1.0g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1831848-10.0g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1831848-0.5g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1831848-5g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 5g |
$5014.0 | 2023-09-19 | ||
Enamine | EN300-1831848-1g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 1g |
$1729.0 | 2023-09-19 | ||
Enamine | EN300-1831848-0.25g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 0.25g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1831848-2.5g |
4-amino-4-(furan-3-yl)cyclohexan-1-ol |
2228537-48-0 | 2.5g |
$3389.0 | 2023-09-19 |
4-amino-4-(furan-3-yl)cyclohexan-1-ol 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-amino-4-(furan-3-yl)cyclohexan-1-olに関する追加情報
4-Amino-4-(Furan-3-Yl)cyclohexan-1-Ol: A Comprehensive Overview
The compound with CAS No. 2228537-48-0, known as 4-amino-4-(furan-3-yl)cyclohexan-1-ol, has garnered significant attention in the fields of organic synthesis and drug discovery. This molecule is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a furan ring at the 4-position, along with a hydroxyl group at the 1-position. The presence of these functional groups makes it a versatile compound with potential applications in various areas of chemistry and biology.
Recent studies have highlighted the importance of furan-containing compounds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The amino group in this molecule adds further complexity, enabling it to participate in hydrogen bonding and other non-covalent interactions that are crucial for bioactivity. Researchers have explored the synthesis of this compound using various methodologies, including cascade reactions and enantioselective synthesis, which have improved its accessibility for further studies.
The cyclohexane ring in 4-amino-4-(furan-3-yl)cyclohexan-1-ol provides a rigid framework that can influence the molecule's conformational flexibility. This property is particularly advantageous in drug design, where molecular rigidity can enhance binding affinity to target proteins. Additionally, the hydroxyl group at the 1-position introduces hydrophilicity, which can affect the compound's solubility and pharmacokinetic properties.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological systems. For instance, molecular docking studies have revealed potential binding modes of 4-amino-4-(furan-3-yl)cyclohexan-1-ol with G-protein coupled receptors (GPCRs), suggesting its role in modulating signaling pathways. Furthermore, experimental studies have demonstrated its ability to inhibit certain enzymes, such as kinases and proteases, which are implicated in various diseases including cancer and neurodegenerative disorders.
The synthesis of 4-amino-4-(furan-3-y l)cyclohexan -1 -ol has been optimized through innovative strategies. One notable approach involves the use of click chemistry, which enables efficient construction of the furan ring and subsequent functionalization. This method not only enhances yield but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to act as a scaffold for drug development makes it a valuable tool in creating novel bioactive agents. Moreover, its structural features make it a candidate for use in materials science, particularly in the development of advanced polymers and sensors.
As research on 4-amino -4 -(furan -3 -yl )cyclohexan -1 -ol continues to evolve, its potential for innovation across multiple disciplines remains vast. With ongoing advancements in synthetic methods and biological studies, this compound is poised to play a significant role in future discoveries within organic chemistry and pharmacology.
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